molecular formula C15H12N2O2 B8698640 2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 649727-03-7

2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B8698640
M. Wt: 252.27 g/mol
InChI Key: UJFLTAYDEZHFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649727-03-7

Product Name

2-Methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-1-quinolin-2-ylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c1-10-12(15(18)19)8-9-17(10)14-7-6-11-4-2-3-5-13(11)16-14/h2-9H,1H3,(H,18,19)

InChI Key

UJFLTAYDEZHFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C2=NC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.9 g (93 mmol) of lithium hydroxide monohydrate, portionwise every 24 hours, are added at 20° C. to 1.9 g (6.78 mmol) of 3-ethoxycarbonyl-2-methyl-1-(quinol-2-yl)-1H-pyrrole dissolved in 50 mL of tetrahydrofuran and 50 mL of water. After stirring at reflux for 72 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue that is taken up in 75 mL of water. The pH of the aqueous phase is adjusted to 2 by addition of concentrated hydrochloric acid. After stirring for 1 hour, the aqueous phase is filtered and the solid residue is dried under reduced pressure (2.7 kPa) at 40° C. to give 1.9 g of 3-carboxy-2-methyl-1-(quinol-2-yl)-1H-pyrrole in the form of a beige-coloured solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.78 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

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